molecular formula C12H18N2O4S B13486009 Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate

Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate

Cat. No.: B13486009
M. Wt: 286.35 g/mol
InChI Key: YIBZTLQFSIGKFD-UHFFFAOYSA-N
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Description

Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate is a chemical compound known for its use as a protecting group in organic synthesis. It is particularly useful in the synthesis of peptides and other complex molecules due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate typically involves the reaction of 4-methyl-3-sulfamoylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, regenerating the free amine. This property makes it valuable in multi-step synthesis where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate is unique due to its combination of the tert-butyl and sulfamoyl groups, providing both stability and ease of removal. This makes it particularly useful in complex synthetic routes where multiple protecting groups are required .

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

tert-butyl N-(4-methyl-3-sulfamoylphenyl)carbamate

InChI

InChI=1S/C12H18N2O4S/c1-8-5-6-9(7-10(8)19(13,16)17)14-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,14,15)(H2,13,16,17)

InChI Key

YIBZTLQFSIGKFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)S(=O)(=O)N

Origin of Product

United States

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